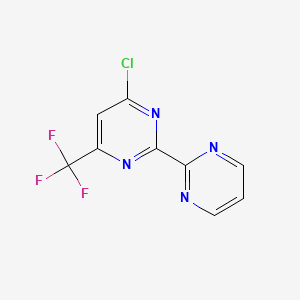

4-Chloro-2-(pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidine

Beschreibung

4-Chloro-2-(pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidine is a heterocyclic compound that contains both chlorine and trifluoromethyl groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Eigenschaften

IUPAC Name |

4-chloro-2-pyrimidin-2-yl-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF3N4/c10-6-4-5(9(11,12)13)16-8(17-6)7-14-2-1-3-15-7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZURRYBOMZXPPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=NC(=CC(=N2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301249212 | |

| Record name | 4-Chloro-6-(trifluoromethyl)-2,2′-bipyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301249212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438249-97-9 | |

| Record name | 4-Chloro-6-(trifluoromethyl)-2,2′-bipyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438249-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-(trifluoromethyl)-2,2′-bipyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301249212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Halogenation and Trifluoromethylation

The installation of the trifluoromethyl group at the 6-position often precedes chlorination. A reported method involves the reaction of 6-(trifluoromethyl)pyrimidin-2(1H)-one with phosphorus oxychloride (POCl3) under reflux to yield 2,4-dichloro-6-(trifluoromethyl)pyrimidine. Subsequent regioselective substitution at the 2-position with pyrimidin-2-ylamine could theoretically furnish the target compound.

Representative Conditions

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 6-(Trifluoromethyl)pyrimidin-2(1H)-one | POCl3 | Toluene | 110 | 12 | 85 |

Chemoselective O-Alkylation and Subsequent Functionalization

While direct O-alkylation of pyrimidinones is well-documented, adapting this strategy for N-alkylation requires careful optimization. For example, 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine (6c ) has been used as an alkylating agent for oxygen nucleophiles. Replacing the methylthio group with a pyrimidin-2-yl moiety via SNAr could involve treatment with pyrimidin-2-ylthiol under basic conditions.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Introducing the pyrimidin-2-yl group via palladium-catalyzed coupling is a plausible route. A boronic ester derivative of pyrimidine could react with 4-chloro-2-iodo-6-(trifluoromethyl)pyrimidine in the presence of Pd(PPh3)4 and a base.

Hypothetical Reaction Setup

| Component | Quantity (mmol) | Catalyst | Solvent | Temperature (°C) |

|---|---|---|---|---|

| 4-Chloro-2-iodo-6-(trifluoromethyl)pyrimidine | 1.0 | Pd(PPh3)4 | DMF | 80 |

| Pyrimidin-2-ylboronic acid | 1.2 |

Ullmann-Type Coupling

Copper-mediated coupling between 2-aminopyrimidine and 4-chloro-2-iodo-6-(trifluoromethyl)pyrimidine offers an alternative pathway. This method, however, may require elevated temperatures and extended reaction times.

Cyclocondensation Approaches

[3 + 3] Cyclocondensation

Although [3 + 3] cyclocondensation strategies using 2-methylisothiourea sulfate were deemed ineffective for O-alkylation in related studies, modifying the dinucleophile to incorporate a pyrimidin-2-yl group could yield the desired product. For instance, reacting a trifluoromethyl-containing enone with a pyrimidine-derived amidine might facilitate ring formation.

Example Protocol

- Synthesize 5-bromo-1,1,1-trifluoropent-2-en-4-one (5a ) via bromination of a trifluoromethyl enone.

- Condense with pyrimidin-2-ylguanidine under acidic conditions to form the pyrimidine core.

Structural Characterization and Analytical Data

X-Ray Crystallography

Single-crystal X-ray analyses of analogous O-alkylated pyrimidines confirm the regiochemistry and stereoelectronic effects of substituents. For the target compound, similar studies would unambiguously assign the 2- and 4-positions.

NMR Spectroscopy

- 19F NMR : A singlet near δ -60 ppm would confirm the trifluoromethyl group.

- 1H NMR : Coupling between the pyrimidin-2-yl protons and the central pyrimidine ring would manifest as distinct splitting patterns.

Challenges and Optimization

- Regioselectivity : Competing substitution at the 4- and 6-positions necessitates careful control of reaction conditions.

- Solvent Effects : Polar aprotic solvents like MeCN or DMF enhance SNAr reactivity but may promote side reactions.

- Temperature : Elevated temperatures (reflux conditions) improve yields in alkylation and coupling reactions.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-(pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidine can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

Basic Information

- Molecular Formula : C₉H₄ClF₃N₄

- CAS Number : 438249-97-9

- Melting Point : 88-89 °C

- Molecular Weight : 232.60 g/mol

Structural Characteristics

The compound features a pyrimidine ring substituted with a chlorine atom and a trifluoromethyl group, contributing to its unique chemical reactivity and biological properties.

The compound exhibits significant biological activity, particularly in inhibiting various kinases. It has been studied for its potential as an anticancer agent due to its ability to target specific receptor tyrosine kinases (RTKs) such as:

- Colony-Stimulating Factor 1 Receptor (CSF1R)

- Epidermal Growth Factor Receptor (EGFR)

These targets are crucial in cancer cell proliferation and survival, making this compound a promising candidate for further development in oncology.

Structure–Activity Relationship (SAR)

Understanding the SAR of 4-Chloro-2-(pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidine is vital for optimizing its biological activity. Modifications at various positions on the pyrimidine ring can significantly influence its binding affinity and inhibitory potency against target receptors. Key observations include:

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups like trifluoromethyl enhances binding affinity to target receptors.

- Substituent Variations : Alterations on the pyridine and pyrimidine rings can lead to increased or decreased biological activity, highlighting the importance of specific substituents in drug design.

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of Pyridine Intermediate : Chlorination of 4-(trifluoromethyl)pyridine introduces the chlorine atom.

- Pyrimidine Ring Synthesis : The pyrimidine ring is synthesized from suitable precursors.

- Coupling Reaction : The intermediates are coupled under specific conditions using coupling reagents and catalysts.

These synthetic methods are crucial for producing derivatives with enhanced pharmacological profiles.

Case Studies

Several studies have highlighted the effectiveness of 4-Chloro-2-(pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidine:

Case Study 1: Inhibition of CSF1R

A study demonstrated that derivatives of this compound effectively inhibit CSF1R, leading to reduced proliferation of cancer cells in vitro. The structure was optimized through SAR studies, resulting in compounds with improved efficacy.

Case Study 2: EGFR Targeting

Research indicated that modifications to the trifluoromethyl group significantly impacted the inhibitory activity against EGFR, suggesting that fine-tuning this substituent could enhance therapeutic potential against tumors expressing high levels of this receptor.

Wirkmechanismus

The mechanism of action of 4-Chloro-2-(pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Chloro-4-(trifluoromethyl)pyrimidine

- 4-Chloro-6-(trifluoromethyl)pyrimidine

- 2-(Pyrimidin-2-yl)-6-(trifluoromethyl)pyrimidine

Uniqueness

4-Chloro-2-(pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidine is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Biologische Aktivität

4-Chloro-2-(pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potentials, and relevant case studies, supported by data tables and research findings.

- IUPAC Name : 4-chloro-2-(pyrimidin-2-yl)-6-(trifluoromethyl)pyrimidine

- Molecular Formula : C₁₀H₅ClF₃N₃

- CAS Number : 438249-84-4

- Melting Point : 46–47 °C

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to inhibit specific enzymes and pathways critical for cellular function:

- Antibacterial Activity : Similar compounds target acyl carrier proteins (ACP) and phosphopantetheine transferases (pptase), which are essential for bacterial fatty acid synthesis. This dual-targeting mechanism enhances its antibacterial efficacy against pathogens like E. coli and S. aureus .

- Anticancer Properties : Research indicates that derivatives of pyrimidine, including this compound, exhibit significant anticancer activity by inducing apoptosis in cancer cells. The presence of the chloro group enhances its potency against various cancer cell lines .

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation, as evidenced by its ability to inhibit pro-inflammatory cytokines in preclinical models .

Biological Activity Summary Table

Case Studies and Research Findings

- Antibacterial Efficacy : A study evaluated the antibacterial properties of various pyrimidine derivatives, including this compound, demonstrating significant inhibition against both gram-positive and gram-negative bacteria. The compound's IC50 values were notably low, indicating high potency .

- Cancer Cell Studies : In vitro studies showed that 4-Chloro-2-(pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidine induced cell cycle arrest in cancer cells and increased apoptosis rates compared to control groups. This suggests its potential as a chemotherapeutic agent .

- Inflammation Models : Experimental models assessing paw edema indicated that the compound exhibited superior anti-inflammatory effects compared to standard treatments like indomethacin, showcasing its potential for treating inflammatory diseases .

Q & A

Advanced Question

- Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), neutral, and basic (0.1M NaOH) conditions at 40°C. Monitor via LC-MS to identify hydrolysis products (e.g., pyrimidine ring opening) .

- Kinetic Analysis: Use pseudo-first-order models to calculate degradation rate constants (k) and activation energy (Arrhenius plots) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.